2,4-dichloro-N,N-diethylbenzamide
Overview
Description
2,4-dichloro-N,N-diethylbenzamide is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photocatalytic Degradation
Research has explored the use of adsorbents like zeolite and silica as supports for titanium dioxide in enhancing the rate of mineralization of compounds similar to 2,4-dichloro-N,N-diethylbenzamide. This technique is beneficial for reducing the concentration of toxic intermediates in solutions, suggesting potential environmental applications (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Chemical Synthesis
The synthesis of derivatives of this compound, such as (E)-N,N-Diethyl-2-styrylbenzamide, has been achieved through Rh-catalyzed C-H activation. This process, involving oxidative Heck-type reactions, is significant in the field of organic synthesis and pharmaceuticals (Patureau, Besset, & Glorius, 2014).
Intermolecular Hydrogen Bonding Study
2-Hydroxy-N,N-diethylbenzamide, a compound related to this compound, has been studied for its hydrogen bonding behavior. Understanding intramolecular versus intermolecular hydrogen bond equilibrium and the internal rotation of its diethylamine group provides insights into the compound's interaction with solvents, relevant to both pharmaceutical and industrial chemistry (Majewska, Pająk, Rospenk, & Filarowski, 2009).
Polymorphism in Crystal Structures
The study of polymorphism in compounds like 2-benzoyl-N,N-diethylbenzamide, structurally related to this compound, provides valuable data for pharmaceutical applications. Different polymorphs have diverse physical properties, which can affect drug formulation and stability (de Moraes et al., 2021).
Insect Repellency Studies
Studies on derivatives of N,N-diethylbenzamide, like this compound, have demonstrated repellent activity against mosquitoes. Understanding the behavioral responses and efficacy of these compounds can lead to the development of more effective insect repellents (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).
Properties
IUPAC Name |
2,4-dichloro-N,N-diethylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOKDRJJUVBGNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323891 | |
Record name | 2,4-dichloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24309-78-2 | |
Record name | NSC405063 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dichloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.